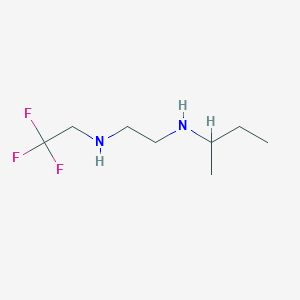

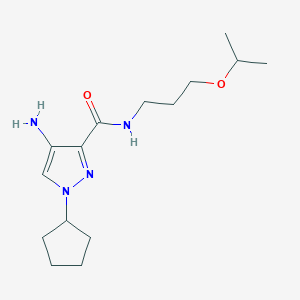

![molecular formula C14H20N4O B2816934 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea CAS No. 1448077-77-7](/img/structure/B2816934.png)

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea” belongs to a class of compounds known as imidazopyridines. Imidazopyridines are fused bicyclic heterocycles that have been recognized for their wide range of applications in medicinal chemistry . They are known to exhibit diverse biological activities, including antiviral, antibacterial, anticancer, antifungal, and anti-inflammatory properties .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of an imidazo[1,2-a]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with an imidazole ring . The specific substituents at the 1 and 3 positions of the urea group would be an ethyl group and an isopropyl group, respectively.Chemical Reactions Analysis

The chemical reactions involving “this compound” would largely depend on the reactivity of the imidazo[1,2-a]pyridine core and the urea functional group. The imidazo[1,2-a]pyridine core can undergo various reactions such as alkylation, acylation, and halogenation .科学的研究の応用

Synthesis Methods

Imidazo[1,2-a]pyridines have been synthesized using a variety of methods that highlight the versatility and potential applications of compounds related to 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea in scientific research. A notable approach is the microwave-assisted three-component domino reaction, which enables the synthesis of imidazo[1,2-a]pyridines with high chemo- and regioselectivity. This method demonstrates the efficiency of modern synthetic techniques in constructing complex heterocyclic compounds rapidly and selectively (Li et al., 2013). Another significant method involves a one-pot synthesis starting from carboxylic acid and 2-methylaminopyridines, allowing for the introduction of various substituents, showcasing the flexibility in modifying the imidazo[1,2-a]pyridine scaffold for different applications (Crawforth & Paoletti, 2009).

Chemical Reactions and Properties

The Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines by employing ethyl tertiary amines as carbon sources under aerobic oxidative conditions highlights a novel activation mode of ethyl tertiary amines. This showcases a new pathway for the functionalization of imidazo[1,2-a]pyridines, which could be pivotal for developing new compounds with potential scientific applications (Rao, Mai, & Song, 2017).

Application in Fluorescent Probes

One of the notable applications of imidazo[1,2-a]pyridine derivatives is in the development of fluorescent probes for mercury ion detection. A specific compound was shown to be an efficient fluorescent probe for mercury ion, demonstrating the potential of imidazo[1,2-a]pyridine derivatives in environmental monitoring and analytical chemistry (Shao et al., 2011).

Heterocyclic Chemistry and Biological Activity

Research into imidazo[1,2-a]pyridine systems as synthons for building fused triazines highlights the compound's relevance in medicinal chemistry and drug discovery. The exploration of its derivatives for potential biological activities underlines the ongoing interest in imidazo[1,2-a]pyridines as a key scaffold in the development of new therapeutic agents (Zamora et al., 2004).

作用機序

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various biochemical processes due to their wide range of applications in medicinal chemistry .

Pharmacokinetics

The compound’s density is predicted to be 119±01 g/cm3 , which could potentially influence its bioavailability.

Result of Action

Some imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent to moderate activity against cancer cell lines such as mcf-7 and hela .

将来の方向性

The future research directions for “1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea” could involve further exploration of its biological activity and potential therapeutic applications. Given the known biological activities of imidazo[1,2-a]pyridines, it could be interesting to investigate whether this compound has similar or novel activities .

特性

IUPAC Name |

1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-4-17(14(19)16-11(2)3)10-12-9-15-13-7-5-6-8-18(12)13/h5-9,11H,4,10H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUYWXNKEIDKNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C2N1C=CC=C2)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1H-benzimidazol-2-yl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2816851.png)

![N,N-Dimethyl-4-[[(2-naphthalen-2-yloxyacetyl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2816855.png)

![3-methyl-5-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2816856.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2816857.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2816863.png)

![4-N-Cyclopropyl-4-N-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2816870.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2816872.png)

![N-(3,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2816874.png)